molecular formula C9H10O2 B14688625 3-Methyl-3-phenyl-1,2-dioxetane CAS No. 35322-45-3

3-Methyl-3-phenyl-1,2-dioxetane

Cat. No.: B14688625
CAS No.: 35322-45-3
M. Wt: 150.17 g/mol
InChI Key: QTBHNNGDZFDLPW-UHFFFAOYSA-N
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Description

3-Methyl-3-phenyl-1,2-dioxetane is a member of the dioxetane family, which are four-membered cyclic peroxides These compounds are known for their chemiluminescent properties, meaning they emit light when they undergo chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-phenyl-1,2-dioxetane typically involves the reaction of a suitable precursor with singlet oxygen. One common method is the photooxygenation of 3-methyl-3-phenylbut-1-ene. This reaction is carried out in the presence of a photosensitizer, such as methylene blue, under an oxygen atmosphere. The reaction conditions usually involve low temperatures to stabilize the dioxetane intermediate.

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the principles of its synthesis can be adapted for industrial purposes. The key challenges in industrial production include the stabilization of the dioxetane and the control of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-phenyl-1,2-dioxetane undergoes several types of chemical reactions, including:

    Thermal Decomposition: This compound is known to decompose thermally, leading to the formation of carbonyl compounds and the release of light (chemiluminescence).

    Oxidation: It can be oxidized to form various oxidation products, depending on the reaction conditions.

    Substitution: Substitution reactions can occur at the phenyl ring, leading to the formation of substituted dioxetanes.

Common Reagents and Conditions

    Thermal Decomposition: Typically occurs at elevated temperatures.

    Oxidation: Common oxidizing agents include peroxides and oxygen.

    Substitution: Various electrophiles can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Thermal Decomposition: Produces carbonyl compounds such as acetophenone and formaldehyde.

    Oxidation: Can produce a range of oxidized products depending on the specific conditions.

    Substitution: Leads to substituted dioxetanes with different functional groups on the phenyl ring.

Scientific Research Applications

3-Methyl-3-phenyl-1,2-dioxetane has several applications in scientific research:

    Chemistry: Used as a chemiluminescent probe in various chemical assays.

    Biology: Employed in bioluminescent assays to detect the presence of specific enzymes or other biological molecules.

    Industry: Used in the development of sensitive detection methods for various analytes in environmental and food safety testing.

Mechanism of Action

The chemiluminescent properties of 3-Methyl-3-phenyl-1,2-dioxetane are due to its ability to decompose and release energy in the form of light. The decomposition typically involves the cleavage of the peroxide bond, leading to the formation of excited-state carbonyl compounds. These excited-state molecules then release energy as light when they return to their ground state. The specific molecular targets and pathways involved depend on the context in which the dioxetane is used, such as the presence of specific enzymes in biological assays.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1,2-dioxetane: Another member of the dioxetane family with similar chemiluminescent properties.

    3-Phenyl-1,2-dioxetane: Lacks the methyl group but shares the phenyl group, leading to similar chemical behavior.

    Adamantylideneadamantyl-1,2-dioxetane: Known for its stability and use in chemiluminescent assays.

Uniqueness

3-Methyl-3-phenyl-1,2-dioxetane is unique due to the presence of both a methyl and a phenyl group, which influence its chemical reactivity and stability. The combination of these groups makes it particularly useful in specific chemiluminescent applications where both stability and reactivity are required.

Properties

CAS No.

35322-45-3

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

3-methyl-3-phenyldioxetane

InChI

InChI=1S/C9H10O2/c1-9(7-10-11-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

QTBHNNGDZFDLPW-UHFFFAOYSA-N

Canonical SMILES

CC1(COO1)C2=CC=CC=C2

Origin of Product

United States

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